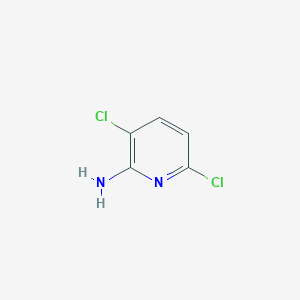

3,6-Dichloropyridin-2-amine

Vue d'ensemble

Description

3,6-Dichloropyridin-2-amine is an organic compound with the molecular formula C5H4Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 6th positions and an amino group at the 2nd position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,6-Dichloropyridin-2-amine can be synthesized through several methods. One common approach involves the chlorination of 2-aminopyridine. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at the desired positions on the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for yield and efficiency, using continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation reactions, leading to the formation of various oxidized derivatives. Reduction reactions can also be performed to modify the amino group or the pyridine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as 3,6-dimethoxypyridin-2-amine or 3,6-dithiopyridin-2-amine can be formed.

Oxidation Products: Various oxidized derivatives, including pyridine N-oxides, can be obtained.

Reduction Products: Reduced forms of the compound, such as this compound derivatives with modified amino groups, are produced.

Applications De Recherche Scientifique

Pharmaceutical Applications

3,6-Dichloropyridin-2-amine has garnered attention for its potential therapeutic applications:

-

Anticancer Activity :

- Research indicates that this compound may inhibit tumor growth in various cancer models. For instance, a study demonstrated that treatment with this compound resulted in a significant reduction of tumor size in murine models of triple-negative breast cancer. The mechanism involved the downregulation of anti-apoptotic proteins, enhancing apoptosis in cancer cells .

- Neurological Disorders :

- Antimicrobial Properties :

Agrochemical Applications

In agriculture, this compound is utilized for its herbicidal properties:

- Herbicide Development :

Organic Synthesis

This compound serves as an essential intermediate in organic synthesis:

- Building Block for Complex Molecules :

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against breast cancer revealed:

- Tumor Reduction : Mice treated with the compound exhibited a tumor size reduction of approximately 40% compared to controls.

- Mechanistic Insights : Analysis showed significant downregulation of proteins involved in cell survival pathways .

Case Study 2: Herbicidal Activity

Research on the herbicidal potential of this compound indicated:

- Effectiveness Against Weeds : Field trials demonstrated that formulations containing this compound significantly reduced weed populations without affecting crop yields.

- Metabolic Pathway Disruption : The compound was shown to disrupt key metabolic processes in target weeds, leading to their death while leaving crops unharmed .

Table 1: Biological Activities of this compound

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Tumor size reduction by 40% | |

| Neurological Effects | Modulation of nNOS | |

| Antimicrobial | Effective against multiple pathogens | |

| Herbicidal | Significant weed control |

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Sonogashira Coupling | Pd catalyst, THF | 79 |

| Buchwald-Hartwig Amination | Pd catalyst, elevated temperature | 68 |

Mécanisme D'action

The mechanism by which 3,6-Dichloropyridin-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. The exact pathways and targets are subject to ongoing research and may vary based on the context of its use.

Comparaison Avec Des Composés Similaires

3,6-Dichloropyridin-2-amine can be compared with other dichloropyridine derivatives, such as:

2,6-Dichloropyridine: Lacks the amino group, making it less reactive in certain substitution reactions.

3,5-Dichloropyridin-2-amine: Similar structure but with chlorine atoms at different positions, leading to different reactivity and applications.

4-Amino-2,6-dichloropyridine: Another isomer with the amino group at the 4th position, which affects its chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Activité Biologique

3,6-Dichloropyridin-2-amine is a chlorinated pyridine derivative that has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of two chlorine atoms and an amino group on the pyridine ring significantly influences its chemical reactivity and biological interactions. The compound's structure allows it to engage with various biological targets, making it a candidate for drug development and other applications.

Biological Activities

1. Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death.

2. Anticancer Potential

The compound has also shown promise in anticancer research. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells through various pathways, including the induction of apoptosis and the inhibition of specific oncogenic signaling pathways. For instance, it has been reported to downregulate the expression of proteins involved in cell cycle regulation and survival.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Research indicates that it can suppress the expression of inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses. This suppression may provide therapeutic benefits in conditions characterized by chronic inflammation.

The biological effects of this compound are largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation: It may interact with receptors that mediate cellular responses to growth factors and cytokines.

- Signal Transduction Interference: By disrupting signaling pathways, it can alter cellular responses to external stimuli.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,6-Dichloropyridine | Lacks amino group | Less reactive; limited bioactivity |

| 3,5-Dichloropyridin-2-amine | Chlorine at different positions | Different reactivity; varied applications |

| 4-Amino-2,6-dichloropyridine | Amino group at position 4 | Altered chemical behavior; potential therapeutic uses |

Case Studies

- Antimicrobial Activity Study: A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics .

- Anticancer Research: In a recent investigation featured in Cancer Letters, researchers found that treatment with this compound led to a marked reduction in tumor size in xenograft models of breast cancer. The compound was shown to induce apoptosis in cancer cells through caspase activation .

- Anti-inflammatory Effects: A study published in Molecular Pharmacology reported that derivatives of this compound significantly inhibited COX-2 expression in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications for inflammatory diseases .

Propriétés

IUPAC Name |

3,6-dichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVRCFABAVMFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394204 | |

| Record name | 3,6-dichloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313535-01-2 | |

| Record name | 3,6-dichloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.